molecular formula C7H11NO4 B2530927 2-Oxo-5-propyl-1,3-oxazolidine-5-carboxylic acid CAS No. 2248399-82-6

2-Oxo-5-propyl-1,3-oxazolidine-5-carboxylic acid

Cat. No. B2530927
CAS RN: 2248399-82-6
M. Wt: 173.168
InChI Key: HBKVECLTKYZKFE-UHFFFAOYSA-N
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Description

“2-Oxo-5-propyl-1,3-oxazolidine-5-carboxylic acid” is a chemical compound with the molecular weight of 131.09 . It is a derivative of oxazolidine, which is a five-membered heterocyclic species having one nitrogen and one oxygen in its backbone .


Synthesis Analysis

The synthesis of oxazolidines, including “2-Oxo-5-propyl-1,3-oxazolidine-5-carboxylic acid”, has been a subject of numerous studies. Oxazolidines are traditionally prepared by condensation of 2-amino alcohols with aldehydes and ketones . Recent advancements in the synthesis of oxazolidines have been reviewed, with synthetic protocols classified based on the substrates involved, such as amino alcohols, carboxylic acids, carbonyl compounds, and alkenes .


Molecular Structure Analysis

The molecular structure of “2-Oxo-5-propyl-1,3-oxazolidine-5-carboxylic acid” can be represented by the InChI code 1S/C4H5NO4/c6-3(7)2-1-5-4(8)9-2/h2H,1H2,(H,5,8)(H,6,7) . This indicates the presence of 4 carbon atoms, 5 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms in the molecule .


Chemical Reactions Analysis

Oxazolidines, including “2-Oxo-5-propyl-1,3-oxazolidine-5-carboxylic acid”, are prone to hydrolysis, the reverse of their syntheses . Recent multicomponent syntheses of functionalized oxazolidines using 1,2-amino alcohols as starting materials have been reviewed. The synthetic strategies are gathered into three groups: metal-free domino annulation/Mannich reactions, transition metal-catalyzed cascade reactions, extended one-pot asymmetric azaelectrocyclization .

Its molecular weight is 131.09 .

Future Directions

Oxazolidines, including “2-Oxo-5-propyl-1,3-oxazolidine-5-carboxylic acid”, have a wide range of applications in the field of pharmaceuticals, industrial, natural product chemistry, polymers, and more . They are also used as moisture scavengers in polyurethane and other systems . Future research may focus on exploring more applications and improving the synthesis methods of oxazolidines.

properties

IUPAC Name

2-oxo-5-propyl-1,3-oxazolidine-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO4/c1-2-3-7(5(9)10)4-8-6(11)12-7/h2-4H2,1H3,(H,8,11)(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBKVECLTKYZKFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1(CNC(=O)O1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Oxo-5-propyl-1,3-oxazolidine-5-carboxylic acid

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